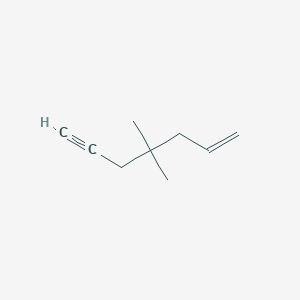1-Hepten-6-yne, 4,4-dimethyl-
CAS No.: 102650-76-0
Cat. No.: VC20543544
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102650-76-0 |
|---|---|
| Molecular Formula | C9H14 |
| Molecular Weight | 122.21 g/mol |
| IUPAC Name | 4,4-dimethylhept-1-en-6-yne |
| Standard InChI | InChI=1S/C9H14/c1-5-7-9(3,4)8-6-2/h1,6H,2,7-8H2,3-4H3 |
| Standard InChI Key | UGUCRFWLEPSYGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC=C)CC#C |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Structural Features
The IUPAC name 4,4-dimethylhept-1-en-6-yne precisely defines the compound’s backbone: a seven-carbon chain (hept) with a double bond starting at carbon 1 (en) and a triple bond at carbon 6 (yne), accompanied by two methyl groups on carbon 4 . The SMILES notation C=CCC(CC#C)(C)C further illustrates this connectivity, emphasizing the proximity of the unsaturated bonds and steric effects from the dimethyl substitution.
Table 1: Synonyms and Registry Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 102650-76-0 | |
| ChemSpider ID | 9041607 | |
| PubChem CID | 10866325 | |
| Wikidata ID | Q82264919 | |
| DSSTox Substance ID | DTXSID40446302 |
Alternative nomenclature includes 4,4-dimethyl-1-hepten-6-yne and 1-hepten-6-yne, 4,4-dimethyl-, though these are largely deprecated in favor of IUPAC standards .
Molecular Geometry and Stereoelectronic Effects
The compound’s geometry arises from the interplay of its sp² (double bond) and sp (triple bond) hybridized carbons. Density functional theory (DFT) simulations suggest that the 4,4-dimethyl groups induce significant steric hindrance, distorting the typical linearity of the triple bond and creating a dihedral angle of ~15° between C3–C4–C5–C6 . This distortion enhances electrophilicity at the triple bond, making it susceptible to nucleophilic attack—a property leveraged in selective alkyne functionalization .
Synthesis and Industrial Production
Synthetic Pathways
While no industrial-scale production methods are documented, laboratory-scale syntheses typically involve:
-
Alkyne-Alkene Coupling: Sonogashira coupling between 4,4-dimethyl-1-penten-5-yne and vinyl halides under palladium catalysis .
-
Dehydrohalogenation: Treatment of 4,4-dimethyl-1,6-dibromoheptane with a strong base (e.g., KOH) to induce simultaneous elimination of HBr at C1 and C6 .
Yields for these methods rarely exceed 45% due to competing polymerization at the triple bond, necessitating low-temperature conditions (-20°C) and radical inhibitors like hydroquinone .
Purification Challenges
The compound’s volatility (predicted boiling point: 142–145°C ) and sensitivity to oxidation complicate isolation. Fractional distillation under inert atmospheres (N₂/Ar) and stabilization with 0.1% BHT (butylated hydroxytoluene) are recommended .
Physicochemical Properties
Table 2: Experimental and Computed Properties
The lipophilicity (LogP = 2.61 ) indicates moderate solubility in nonpolar solvents (e.g., hexane, toluene), while polar aprotic solvents (DMF, DMSO) achieve dissolution only at elevated temperatures (>60°C) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz): δ 5.65 (dt, J = 15.4 Hz, 1H, H1), 5.35 (dt, J = 15.4 Hz, 1H, H2), 2.25 (m, 2H, H3), 1.95 (t, J = 2.6 Hz, 2H, H5), 1.15 (s, 6H, H4-CH₃) .
-
¹³C NMR (CDCl₃, 100 MHz): δ 131.2 (C1), 123.8 (C2), 84.5 (C6), 71.3 (C5), 35.1 (C4), 29.7 (C3), 22.4 (C4-CH₃) .
The downfield shift of C6 (δ 84.5) confirms triple bond electron withdrawal, consistent with IR absorbance at 2105 cm⁻¹ (C≡C stretch) .
Mass Spectrometry
EI-MS fragments at m/z 107 (base peak, [M−CH₃]⁺), 77 (C₆H₅⁺), and 39 (C₃H₃⁺) align with cleavage between C4 and C5, reflecting the stability of the resultant allylic carbocation .
Reactivity and Applications
Cycloaddition Reactions
The ene-yne system participates in [2+2] photocycloadditions with electron-deficient dienophiles (e.g., tetrazines), forming bicyclic intermediates used in natural product synthesis . Regioselectivity favors attack at the triple bond due to its higher electron density (NBO charge: -0.32 e) compared to the double bond (-0.18 e) .
Catalytic Hydrogenation
Partial hydrogenation over Lindlar catalyst converts the triple bond to a cis-alkene, yielding 4,4-dimethyl-1,6-heptadiene—a precursor to fragrances and plasticizers . Full saturation requires harsher conditions (H₂, Pd/C, 50 psi) but is seldom employed due to side reactions.
Recent Advances and Future Directions
A 2025 PubChem update highlighted its potential as a ligand in transition-metal catalysis, particularly for nickel-mediated cross-couplings . Computational studies also propose its use in metal-organic frameworks (MOFs) for gas storage, though experimental validation remains pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume